3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid

Description

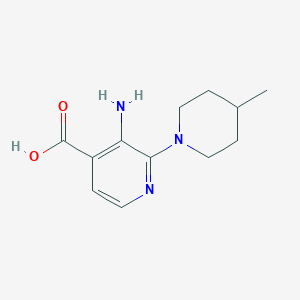

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid (CAS: 1493027-52-3) is a substituted derivative of isonicotinic acid (pyridine-4-carboxylic acid) with a unique structural profile. The compound features an amino group (-NH₂) at position 3 of the pyridine ring and a 4-methylpiperidin-1-yl group at position 2 (Fig. 1). This substitution pattern introduces both steric bulk and basicity, distinguishing it from simpler isonicotinic acid derivatives. The molecular formula is inferred to be C₁₂H₁₇N₃O₂, with a purity of 98% as reported by CymitQuimica .

Piperidine derivatives are common in bioactive molecules, and the amino group may enhance solubility or serve as a coordination site in metal-organic frameworks (MOFs). However, the compound is currently listed as discontinued in commercial catalogs, indicating niche research use or synthetic challenges .

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-amino-2-(4-methylpiperidin-1-yl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H17N3O2/c1-8-3-6-15(7-4-8)11-10(13)9(12(16)17)2-5-14-11/h2,5,8H,3-4,6-7,13H2,1H3,(H,16,17) |

InChI Key |

WZQAZJUIDRBYOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CC(=C2N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Substitution on Isonicotinic Acid Derivatives

A common synthetic approach starts from 3-aminoisonicotinic acid, which undergoes nucleophilic substitution or reductive amination to introduce the 4-methylpiperidin-1-yl group at the 2-position. This process typically involves:

- Starting materials: 3-aminoisonicotinic acid and 4-methylpiperidine.

- Reaction conditions: Use of polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to dissolve reactants.

- Catalysts or coupling reagents: Carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed to facilitate amide bond formation between the carboxylic acid and amine groups.

- Temperature: Reactions are usually conducted at moderate temperatures (room temperature to 80°C) to optimize yield and minimize side reactions.

- Purification: Column chromatography (silica gel or Sephadex LH-20) is used to isolate the pure compound.

This method is efficient for the selective functionalization of the pyridine ring and yields high-purity products (approximately 98% purity reported) suitable for further biological evaluation.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to enhance the reaction rate and yield of the coupling between isonicotinic acid derivatives and 4-methylpiperidine. This approach offers:

- Reduced reaction times: From hours to minutes.

- Improved yields: Due to uniform heating and better energy transfer.

- Scalability: Suitable for industrial-scale production.

Typical conditions involve microwave heating at around 120°C in solvents like N-methyl-2-pyrrolidone (NMP) with bases such as diisopropylethylamine (DIPEA) to promote amide bond formation.

Detailed Reaction Analysis

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Amino group installation | Direct amination or nitration/reduction on isonicotinic acid | Introduction of amino group at 3-position; selective reduction to avoid over-reduction |

| 2 | Piperidinyl substitution | Reaction of 3-aminoisonicotinic acid with 4-methylpiperidine in presence of EDCI or under microwave irradiation | Formation of 2-(4-methylpiperidin-1-yl) substitution via amide bond or nucleophilic substitution |

| 3 | Purification | Column chromatography (silica gel/Sephadex LH-20) | Isolation of high-purity product (≥98%) |

This sequence ensures the preservation of the pyridine ring integrity and the correct positioning of substituents.

Structural Elucidation and Purity Assessment

To confirm the structure and purity of 3-amino-2-(4-methylpiperidin-1-yl)isonicotinic acid, the following techniques are employed:

- X-ray crystallography: Provides detailed 3D molecular structure and stereochemistry confirmation, especially for the 4-methylpiperidinyl substituent.

- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H and ^13C NMR, including 2D-COSY, to assign proton and carbon environments.

- Infrared (IR) spectroscopy: Identifies functional groups such as carboxylic acid (C=O stretch near 1700 cm⁻¹) and amino groups.

- High-resolution mass spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA): Assesses thermal stability and decomposition temperature.

- Solubility and lipophilicity measurements: Shake-flask methods and logP calculations to evaluate physicochemical properties critical for biological applications.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Coupling (EDCI) | Multi-step reaction in organic solvents | High purity, well-established | Longer reaction times, solvent use |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency and yield | Requires specialized equipment |

| Mechanochemical Synthesis | Solvent-minimized, grinding-assisted reactions | Environmentally friendly, scalable | Less reported data for this compound |

| Direct Amination/Reduction | Nitration followed by selective reduction | Precise amino group installation | Potential side reactions |

Research Findings and Case Studies

Several studies have explored the biological activities of derivatives related to this compound, underscoring the importance of efficient synthetic access:

| Study | Focus | Key Findings |

|---|---|---|

| Antimicrobial Activity Study | In vitro bacterial growth inhibition | Demonstrated significant antimicrobial effects, suggesting potential as antibiotic lead compounds |

| Anticancer Properties Study | Cancer cell viability assays | Reduced viability in various cancer cell lines, indicating therapeutic potential |

| Enzyme Interaction Study | Modulation of inflammation-related enzymes | Showed specific enzyme inhibition, relevant for anti-inflammatory drug development |

These biological insights highlight the necessity of reliable synthesis methods to produce sufficient quantities for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and metabolic differences between 3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid and related compounds:

Structural and Functional Analysis

- Substituent Position and Basicity: The amino group at position 3 and the piperidine ring at position 2 in the target compound enhance basicity compared to carboxylate derivatives like INAC. This may improve solubility in polar solvents or acidic conditions.

- Metabolism : Unlike INAC, which undergoes hydroxylation by soil bacteria (e.g., Bacillus spp.) to form dihydroxy derivatives , the target compound’s bulky substituents may resist microbial degradation or redirect metabolic pathways toward oxidation of the piperidine ring.

Contradictions and Data Gaps

Biological Activity

3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted at the 2-position with an amino group and at the 4-position with a methylpiperidinyl group, contributing to its distinctive chemical and biological properties.

Biological Activity

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Properties:

Studies indicate that this compound exhibits antimicrobial activity, particularly against specific bacterial strains. The mechanism of action appears to involve the inhibition of enzymes critical for bacterial cell wall synthesis, which could make it a candidate for treating bacterial infections.

2. Anticancer Potential:

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells by modulating enzyme activity involved in tumor growth and metastasis. Further research is required to elucidate the specific pathways affected by this compound.

3. Enzyme Modulation:

Research shows that this compound can modulate various enzyme activities, which is crucial for understanding its therapeutic potential in treating diseases related to inflammation and cancer.

Synthesis Methods

The synthesis of this compound typically involves the reaction of isonicotinic acid with 4-methylpiperidine. Common methods include:

- Coupling Reagents: The use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of amide bonds between the carboxylic acid and amine groups.

- Microwave-Assisted Synthesis: This method enhances efficiency and yield, making it suitable for industrial-scale production.

These synthetic routes allow for the efficient production of the compound, which is essential for further biological testing and potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anticancer Properties | Showed reduced cell viability in cancer cell lines, indicating potential as an anticancer agent. |

| Study C | Enzyme Interaction | Identified modulation of specific enzymes linked to inflammation pathways. |

These findings collectively suggest that this compound holds promise as a therapeutic agent across various medical fields.

Q & A

Q. What are the most effective synthetic strategies for 3-amino-2-(4-methylpiperidin-1-yl)isonicotinic acid?

The synthesis typically involves multi-step reactions, including:

- Heterocyclic functionalization : Introducing the 4-methylpiperidine moiety via nucleophilic substitution or reductive amination.

- Amino group installation : Using nitration followed by selective reduction or direct amination of the pyridine ring.

- Purification : Column chromatography with silica gel or Sephadex LH-20 is critical for isolating high-purity products . Methodological optimization (e.g., solvent choice, temperature control) is essential to minimize side reactions and improve yields.

Q. How can structural elucidation be performed for this compound?

A combination of techniques is recommended:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, particularly to confirm the stereochemistry of the 4-methylpiperidine substituent .

- Spectroscopy : NMR (¹H/¹³C, 2D-COSY) to assign proton environments and IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What methods are suitable for evaluating its physicochemical properties?

Key parameters include:

- Solubility : Use dynamic light scattering (DLS) or shake-flask methods in buffers of varying pH to assess ionization effects .

- Lipophilicity : Measure logP values via octanol-water partitioning; computational tools like MarvinSketch can complement experimental data .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound?

- In vitro screening : Test against panels of enzymes (e.g., Mycobacterium tuberculosis InhA for antitubercular activity) using microbroth dilution assays to determine MIC values .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., enoyl-ACP reductase) .

- SAR studies : Modify substituents (e.g., replacing 4-methylpiperidine with other heterocycles) to correlate structural features with activity .

Q. How to address contradictions between computational predictions and experimental bioactivity data?

- Validate docking results : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .

- Experimental replication : Test activity under varied conditions (e.g., aerobic vs. anaerobic environments for antimicrobial assays) .

- Data reconciliation : Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases in computational models .

Q. What strategies resolve discrepancies in reported MIC values across bacterial strains?

- Standardize protocols : Follow CLSI guidelines for drug susceptibility testing, ensuring consistent inoculum size and growth media .

- Strain-specific analysis : Compare genomic profiles (e.g., efflux pump expression in MDR vs. XDR strains) to explain resistance mechanisms .

- Synergistic studies : Combine the compound with adjuvants (e.g., efflux inhibitors) to enhance activity against resistant strains .

Q. How does this compound interact with transition metals, and what are the implications?

- Coordination chemistry : Synthesize metal complexes (e.g., Cu²⁺, Ni²⁺) and characterize via UV-Vis, EPR, and single-crystal XRD to determine binding modes .

- Biological impact : Assess whether metal chelation enhances antimicrobial activity or alters pharmacokinetics (e.g., using ICP-MS to measure cellular metal uptake) .

Q. What approaches are recommended for structure-activity relationship (SAR) studies?

- Analog synthesis : Focus on modifying the piperidine ring (e.g., alkylation, fluorination) and pyridine substituents (e.g., nitro, hydroxyl groups) .

- High-throughput screening : Use 96-well plate assays to rapidly evaluate derivatives against target pathogens .

- QSAR modeling : Apply Gaussian or CODESSA-pro to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity .

Q. How can polymorphism affect its pharmaceutical relevance?

- Crystallization screens : Use solvent-drop grinding or temperature cycling to isolate polymorphs .

- Bioavailability testing : Compare dissolution rates of polymorphs in simulated gastric fluid (USP apparatus) .

- Stability studies : Monitor phase transitions under accelerated storage conditions (40°C/75% RH) .

Methodological Notes

- Data integration : Cross-reference experimental results with computational models to ensure robustness .

- Ethical compliance : Adhere to biosafety protocols (BSL-2+) when handling pathogenic strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.